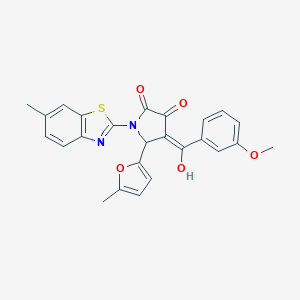
3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolones and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Additionally, this compound has been found to activate the AMPK signaling pathway, which is involved in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can modulate the expression of various genes involved in cancer progression, inflammation, and oxidative stress. Additionally, this compound has been found to regulate the activity of various enzymes involved in glucose metabolism and lipid synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent anti-cancer activity. Additionally, this compound has been found to exhibit low toxicity and high selectivity towards cancer cells. However, one of the limitations of using this compound in lab experiments is its poor solubility in aqueous solutions, which may affect its bioavailability.
Orientations Futures
There are several future directions for the research on 3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one. One of the most promising directions is the development of analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a potential anti-cancer agent.
Méthodes De Synthèse
The synthesis of 3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-methoxybenzoyl chloride with 6-methyl-1,3-benzothiazol-2-amine in the presence of triethylamine. The resulting intermediate is then reacted with 5-methyl-2-furfural in the presence of acetic acid to obtain the desired compound.
Applications De Recherche Scientifique
3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to exhibit anti-inflammatory, anti-oxidant, and anti-diabetic properties.
Propriétés
Nom du produit |
3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C25H20N2O5S |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H20N2O5S/c1-13-7-9-17-19(11-13)33-25(26-17)27-21(18-10-8-14(2)32-18)20(23(29)24(27)30)22(28)15-5-4-6-16(12-15)31-3/h4-12,21,28H,1-3H3/b22-20+ |
Clé InChI |
UVMFWKRATGODIL-LSDHQDQOSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)N=C(S2)N3C(/C(=C(/C4=CC(=CC=C4)OC)\O)/C(=O)C3=O)C5=CC=C(O5)C |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C4=CC(=CC=C4)OC)O)C(=O)C3=O)C5=CC=C(O5)C |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C4=CC(=CC=C4)OC)O)C(=O)C3=O)C5=CC=C(O5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266724.png)
![4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266725.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}[4-(prop-2-en-1-yloxy)phenyl]methanolate](/img/structure/B266726.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266729.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-propoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266732.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-propoxyphenyl)methanolate](/img/structure/B266733.png)
![4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266737.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[4-(prop-2-en-1-yloxy)phenyl]methanolate](/img/structure/B266740.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}[4-(prop-2-en-1-yloxy)phenyl]methanolate](/img/structure/B266741.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266742.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266743.png)
![(E)-{2-(2,3-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B266744.png)

![3-hydroxy-4-(5-methyl-2-furoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266755.png)